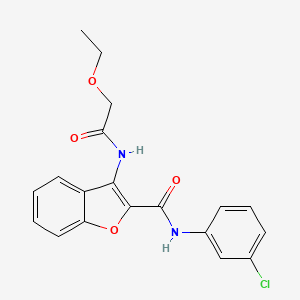

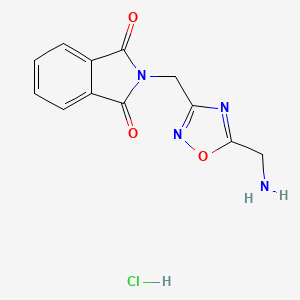

![molecular formula C14H12N2O3S B2832755 3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223886-16-5](/img/structure/B2832755.png)

3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They have been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis .

Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized using various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Applications De Recherche Scientifique

Discovery of Non-Peptide Antagonists for the Human LHRH Receptor

A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives were designed, leading to the discovery of a highly potent and orally active non-peptide luteinizing hormone-releasing hormone (LHRH) antagonist. This compound demonstrated high binding affinity and potent in vitro antagonistic activity for the human LHRH receptor, offering a new class of potential therapeutic agents for the clinical treatment of sex-hormone-dependent diseases (Sasaki et al., 2003).

Optimization of GnRH Antagonists

Further optimization of thieno[2,3-d]pyrimidine-2,4-dione scaffolds resulted in compounds with potent in vitro gonadotropin-releasing hormone (GnRH) antagonistic activity and reduced cytochrome P450 inhibitory activity. One such compound demonstrated effective suppression of plasma luteinizing hormone levels in animal models, supporting its clinical development for reproductive diseases treatment (Miwa et al., 2011).

Nonlinear Optical Properties of Novel Styryl Dyes

Investigations into the third-order nonlinear optical properties of novel styryl dyes, including derivatives of thieno[3,2-d]pyrimidine-2,4-diones, revealed promising optical power limiting behavior attributable to two-photon absorption. These findings suggest potential applications of these compounds in nonlinear optical materials for device applications (Shettigar et al., 2009).

Fluorescence Properties and DNA Interaction Studies

A study on organotin(IV) complexes with derivatives of thieno[2,3-d]pyrimidine-2,4-diones showed significant antimicrobial activity and interaction with DNA. These complexes demonstrated avid binding to CT-DNA and effective DNA cleaving properties under physiological conditions, indicating their potential in medicinal chemistry and biological applications (Prasad et al., 2010).

Mécanisme D'action

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions . This suggests that the compound’s action is oxygenation independent, making it a versatile agent in different physiological conditions .

Propriétés

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-19-10-4-2-3-9(7-10)8-16-13(17)12-11(5-6-20-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFIJWHRQXFFSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

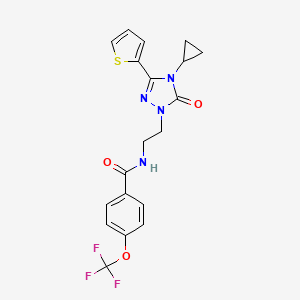

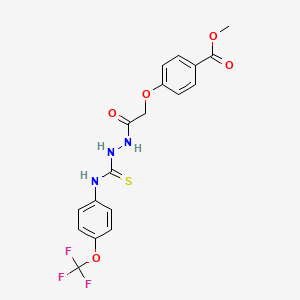

![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2832676.png)

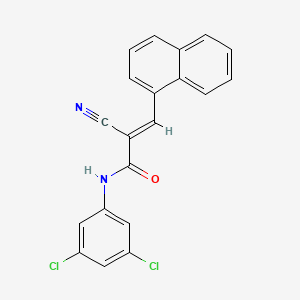

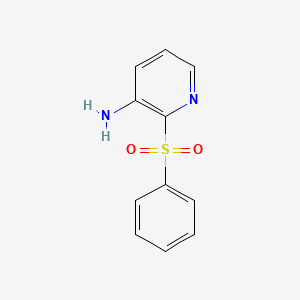

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2832677.png)

![Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2832680.png)

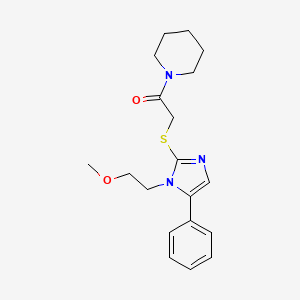

![N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2832682.png)

![6,6'-Dibromo-1,1'-bis(2-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B2832685.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)